

# Spectroscopic and Synthetic Profile of 2-(4-Pyridinyl)benzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2-(4-Pyridinyl)benzaldehyde

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of **2-(4-Pyridinyl)benzaldehyde** (CAS No. 176526-00-4), a valuable building block in medicinal chemistry and materials science. Due to the limited availability of experimental spectroscopic data in public databases, this guide presents predicted spectroscopic characteristics based on established principles of NMR, IR, and mass spectrometry. Furthermore, a detailed, plausible experimental protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction is proposed, complete with a workflow diagram. This document aims to serve as a foundational resource for researchers utilizing this compound in their work.

## Compound Identification and Properties

**2-(4-Pyridinyl)benzaldehyde** is a biaryl compound featuring a benzaldehyde moiety substituted with a pyridine ring at the ortho position. Its unique structural arrangement makes it a key intermediate in the synthesis of more complex molecules with potential biological activity.

| Property          | Value                             | Reference           |
|-------------------|-----------------------------------|---------------------|
| IUPAC Name        | 2-(pyridin-4-yl)benzaldehyde      | N/A                 |
| Synonyms          | 2-Pyridin-4-yl-benzaldehyde       | <a href="#">[1]</a> |
| CAS Number        | 176526-00-4                       | <a href="#">[1]</a> |
| Molecular Formula | C <sub>12</sub> H <sub>9</sub> NO | <a href="#">[1]</a> |
| Molecular Weight  | 183.21 g/mol                      | <a href="#">[1]</a> |
| Appearance        | Beige solid                       | <a href="#">[1]</a> |
| Purity            | ≥ 95% (by NMR)                    | <a href="#">[1]</a> |

## Predicted Spectroscopic Data

While specific experimental spectra for **2-(4-Pyridinyl)benzaldehyde** are not readily available, its spectroscopic characteristics can be predicted with a high degree of confidence based on its structure and comparison to analogous compounds.

### Predicted <sup>1</sup>H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals for the aldehydic proton, the protons of the benzaldehyde ring, and the protons of the pyridine ring.

| Chemical Shift ( $\delta$ , ppm) | Multiplicity  | Number of Protons | Assignment   |
|----------------------------------|---------------|-------------------|--|
| ~10.0 - 10.5                     | Singlet (s)   | 1H                | Aldehydic proton (-CHO)                                  |
| ~8.7 - 8.8                       | Doublet (d)   | 2H                | Protons ortho to the pyridine nitrogen (H-2', H-6')      |
| ~7.9 - 8.0                       | Doublet (d)   | 1H                | Proton on the benzaldehyde ring adjacent to the aldehyde |
| ~7.5 - 7.7                       | Multiplet (m) | 3H                | Remaining benzaldehyde ring protons                      |
| ~7.4 - 7.5                       | Doublet (d)   | 2H                | Protons meta to the pyridine nitrogen (H-3', H-5')       |

## Predicted $^{13}\text{C}$ NMR Spectrum

The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon of the aldehyde and distinct signals for the aromatic carbons of both rings.

| Chemical Shift ( $\delta$ , ppm) | Assignment   |
|----------------------------------|--|
| ~192 - 195                       | Aldehyde carbonyl carbon (C=O)   |
| ~150 - 151                       | Carbons ortho to the pyridine nitrogen (C-2', C-6')                      |
| ~145 - 148                       | Quaternary carbon of the pyridine ring (C-4')                            |
| ~136 - 138                       | Quaternary carbon of the benzaldehyde ring attached to the aldehyde      |
| ~134 - 136                       | Quaternary carbon of the benzaldehyde ring attached to the pyridine ring |
| ~128 - 132                       | Other benzaldehyde ring carbons (CH)                                     |
| ~122 - 124                       | Carbons meta to the pyridine nitrogen (C-3', C-5')                       |

## Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the aldehyde functional group and the aromatic rings.

| Wavenumber ( $\text{cm}^{-1}$ ) | Intensity               | Assignment                                |
|---------------------------------|-------------------------|---|
| ~3100 - 3000                    | Medium                  | Aromatic C-H stretching                   |
| ~2850 - 2750                    | Medium, sharp (doublet) | Aldehyde C-H stretching (Fermi resonance) |
| ~1710 - 1690                    | Strong, sharp           | Aldehyde C=O stretching                   |
| ~1600, ~1580, ~1450             | Medium to strong        | Aromatic C=C ring stretching              |

## Predicted Mass Spectrum (MS)

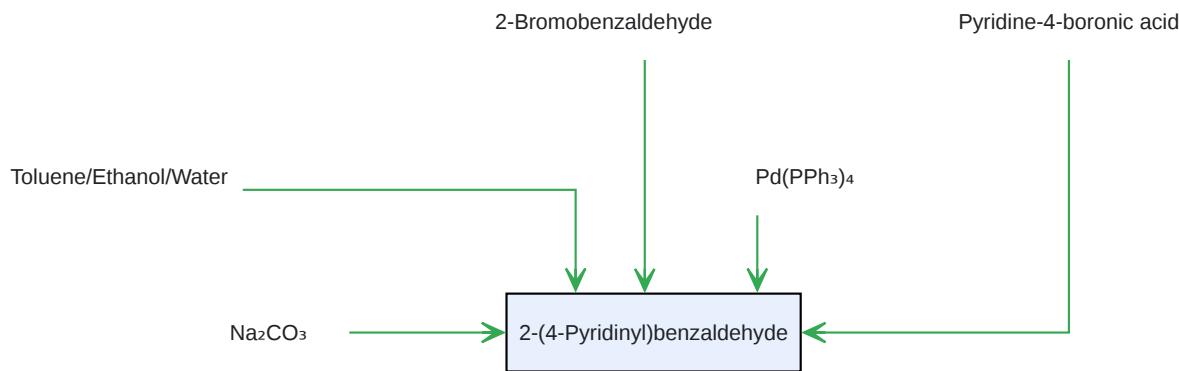
In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at  $m/z$  183. Key fragmentation patterns would likely involve the loss of the aldehyde proton and the carbonyl group.

| m/z | Proposed Fragment                              |
|-----|--|
| 183 | [M] <sup>+</sup> (Molecular ion)               |
| 182 | [M-H] <sup>+</sup>                             |
| 154 | [M-CHO] <sup>+</sup>                           |
| 127 | [C <sub>10</sub> H <sub>7</sub> ] <sup>+</sup> |
| 77  | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>  |

## Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

A reliable method for the synthesis of **2-(4-Pyridinyl)benzaldehyde** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

## Reaction Scheme



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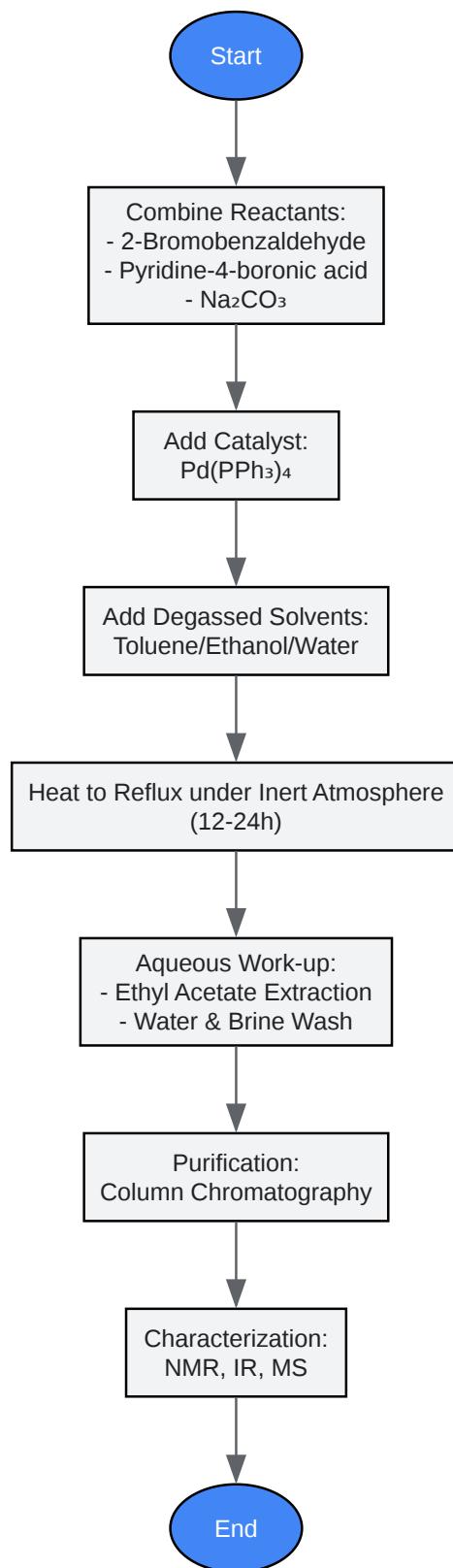
Caption: Proposed Suzuki-Miyaura reaction for the synthesis of **2-(4-Pyridinyl)benzaldehyde**.

## Detailed Experimental Procedure

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq.), pyridine-4-boronic acid (1.2 eq.), and sodium carbonate (2.5 eq.).
- Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd}(\text{PPh}_3)_4$ ) (0.03 eq.) to the flask.
- Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
- Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure **2-(4-Pyridinyl)benzaldehyde**.
- Characterization: Confirm the identity and purity of the product using NMR, IR, and mass spectrometry.

## Experimental Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis and purification of **2-(4-Pyridinyl)benzaldehyde**.

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Caption: Workflow for the synthesis and purification of **2-(4-Pyridinyl)benzaldehyde**.

## Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile and a robust synthetic methodology for **2-(4-Pyridinyl)benzaldehyde**. The presented information is intended to facilitate the work of researchers in drug discovery and materials science by providing a solid starting point for the synthesis, characterization, and further application of this versatile chemical intermediate. Experimental verification of the predicted spectroscopic data is encouraged to further enrich the scientific literature on this compound.

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## References

- 1. spectrabase.com [spectrabase.com]
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